2,5-Diaminotoluene sulfate

説明

Nomenclature and Chemical Identity in Scholarly Contexts

The precise identification of chemical compounds is fundamental in scientific discourse. This section details the standardized naming and identifiers for 2,5-Diaminotoluene sulfate.

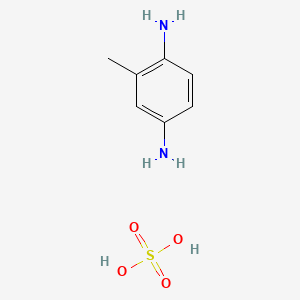

The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized nomenclature to ensure unambiguous communication in the global scientific community. The designated IUPAC name for this compound is 2-methylbenzene-1,4-diamine; sulfuric acid. nih.govmatrix-fine-chemicals.comfishersci.ca This name clarifies the structure as a salt composed of the organic base 2-methylbenzene-1,4-diamine and sulfuric acid.

In historical and contemporary research literature, this compound is known by various names. This array of synonyms reflects its commercial and scientific history.

| Synonym | Reference |

| 2,5-Toluenediamine sulfate | nih.govtcichemicals.comnih.gov |

| Toluene-2,5-diamine sulfate | nih.govchemicalbook.comnih.gov |

| p-Toluenediamine sulfate | nih.govnih.govinchem.org |

| 2-Methyl-p-phenylenediamine sulfate | nih.govnih.govchemspider.com |

| C.I. Oxidation Base 4 | nih.govnih.govchemnet.com |

| Fouramine STD | fishersci.cainchem.org |

| Tolylene-2,5-diamine Sulfate | tcichemicals.comnih.gov |

| 1,4-Benzenediamine, 2-methyl-, sulfate | nih.govnih.govmolport.com |

This table is not exhaustive but represents commonly encountered synonyms in research contexts.

The Chemical Abstracts Service (CAS) assigns unique registry numbers to every identified chemical substance. For this compound, two primary CAS numbers are frequently cited in scientific databases and literature: 615-50-9 and 6369-59-1 . nih.govchemicalbook.comchemnet.comthegoodscentscompany.com The existence of multiple CAS numbers can arise from different representations of the salt's stoichiometry or from historical database entries. Both numbers refer to the sulfate salt of 2,5-diaminotoluene. nih.govchemnet.com

Synonyms and Historical Naming Conventions in Research Literature

Historical Perspectives on this compound Research and Development

The trajectory of this compound in the chemical industry is marked by key production milestones and a shifting focus in research.

The parent compound, 2,5-diaminotoluene, was first commercially produced in the United States in 1920. nih.gov The sulfate salt, this compound, followed with its first commercial production in the USA in 1927. nih.gov Early research and production were driven by its utility as a dye intermediate. nih.govnih.gov Initial scientific evaluations of the compound began to appear in the latter half of the 20th century, with a submission by COLIPA (The European Cosmetics Association) for its review in 1979. europa.eueuropa.eueuropa.eu

Initial research interest in this compound was concentrated on its application as a primary intermediate in permanent hair dye formulations. chemicalbook.comnih.gov It is instrumental in creating a spectrum of colors, including black, brown, blonde, and grey shades. chemicalbook.comnih.gov

From the late 20th century into the 21st, research has broadened. While its primary application remains in cosmetics, scientific investigations have expanded to include its use as an intermediate in the synthesis of other dyes, such as CI Basic Red 2 and CI Acid Brown 103, which are used for textiles, leather, and paper. chemicalbook.comnih.gov More recent research has also delved into its properties as a chemical reagent, for instance, its role as an inhibitor in eosin-sensitized photo-oxidation reactions. chemicalbook.com A 2014 patent describes a preparation method for this compound, highlighting its continued relevance and the ongoing research into optimizing its synthesis for high-purity applications in the cosmetics industry. google.com Furthermore, its synthesis from o-toluidine via a diazo-coupling reaction followed by reduction has been a subject of process optimization research to improve yield and purity. google.com The American Contact Dermatitis Society named it the Allergen of the Year for 2025 to bring attention to its role as a potential allergen and as a substitute for the more widely known hair dye allergen, p-phenylenediamine (PPD). researchgate.net

Early Commercial Production and Research Milestones

Significance and Research Impact of this compound

The significance of this compound in research stems from its versatile chemical nature, which allows it to be a key component in various industrial processes and a subject of study across multiple scientific disciplines.

Role in Industrial Chemistry Research

In the realm of industrial chemistry, this compound is primarily recognized as a crucial intermediate in the synthesis of a wide array of dyes and polymers. rxsolgroup.comomanchem.com

Dye Production: It serves as a precursor in the manufacturing of dyes for textiles, furs, leather, and pigments. rxsolgroup.comomanchem.comjayvirdyechem.com Specifically, it is an intermediate in the production of CI Basic Red 2 and CI Acid Brown 103, which are used in coloring fabrics, paper, and leather. chemicalbook.comrxsolgroup.com Its application extends to the formulation of permanent hair dyes, where it helps create a spectrum of colors including black, brown, blonde, and grey shades. chemicalbook.comomanchem.comjayvirdyechem.com

Polymer Synthesis: The compound's reactive amino groups make it a valuable monomer in the production of polymers such as polyamides, polyimides, and polyurethanes. rxsolgroup.comomanchem.comgoogle.com

Other Industrial Applications: Research has also explored its use in photographic paper processing and as an inhibitor in eosin-sensitized photo-oxidation reactions. chemicalbook.comrxsolgroup.comomanchem.com

Academic Relevance Across Disciplines

The academic interest in this compound spans several disciplines due to its chemical properties and interactions with biological and environmental systems.

Toxicology: A significant body of toxicological research has focused on understanding the effects of this compound. Studies have investigated its absorption, distribution, metabolism, and excretion in animal models. nih.govcir-safety.org Research has also delved into its genotoxic potential, with in vivo studies like the comet assay and unscheduled DNA synthesis (UDS) test being conducted to assess DNA damage in various organs. europa.eueuropa.eu For instance, an in vivo comet assay in rats and mice showed that this compound induced DNA damage in the stomach of rats at a specific time point. europa.eueuropa.eu However, an in vivo UDS test in rats concluded that the compound did not induce unscheduled DNA synthesis under the experimental conditions. europa.eueuropa.eu

Dermatology: In dermatology, this compound is primarily studied in the context of contact dermatitis. It is a known skin sensitizer and has been identified as a significant allergen. researchgate.netresearcher.lifethedermdigest.com The American Contact Dermatitis Society named it the "Allergen of the Year for 2025" to raise awareness of its role as a contact allergen, particularly in hair dye formulations. researchgate.netresearcher.lifethedermdigest.com Research in this area often involves patch testing to identify sensitization in individuals, especially hairdressers and those who dye their hair. thedermdigest.com

Environmental Science: The environmental impact of this compound is another area of academic inquiry. Research in this field investigates its fate and effects in the environment. Studies have shown that diaminotoluenes, in general, are toxic to aquatic life, with species like Daphnia being particularly sensitive. who.int The major sources of environmental contamination are industrial wastes from the manufacturing of diaminotoluenes and their subsequent products. who.int

Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2,5-Diaminotoluene |

| Sulfuric acid |

| CI Basic Red 2 |

| CI Acid Brown 103 |

| Polyamides |

| Polyimides |

| Polyurethanes |

| Eosin |

| o-toluidine |

| 2,5-dinitrotoluene |

| 4-amino-2,3'-dimethylazobenzene |

| 2-amino-1-methylbenzene |

| toluene-4-sulphonyl chloride |

| 4-toluenesulphono-2-toluidide |

| aminobenzenesulphonic acid |

| phenylenediamine |

| 1,4-diaminobenzene |

| 2,4-diaminotoluene |

| N,N'-diacetyl-2,5-diaminotoluene |

Established Synthetic Routes and Reaction Mechanisms

Several well-documented routes exist for the synthesis of 2,5-Diaminotoluene. These methods primarily differ in their starting materials and the nature of the reductive process employed.

A significant method for producing 2,5-Diaminotoluene involves the reductive cleavage of an azo compound, specifically the scission of the azo bond (-N=N-) in 4-amino-2,3'-dimethylazobenzene (also known as C.I. 11160 or 2-aminoazotoluene). google.comcir-safety.orgguidechem.comnih.gov This process breaks the molecule into two smaller amine compounds, one of which is the target 2,5-Diaminotoluene and the other a byproduct, o-toluidine, which can be recovered and recycled. google.com The general reaction involves treating the azo compound with a suitable reducing agent that cleaves the nitrogen-nitrogen double bond and reduces the resulting intermediates to amino groups.

The combination of zinc dust and ammonium chloride in a methanol solvent serves as an effective system for the reductive cleavage of azo compounds to yield corresponding amines. justia.com This method is recognized in chemical research for its utility in cleaving azo linkages under relatively mild conditions. justia.com The reaction proceeds by the transfer of electrons from the zinc metal, facilitated by the proton-donating ability of the ammonium ion, to the azo group, leading to its cleavage and subsequent reduction.

On an industrial scale, metallic reducing agents such as iron or zinc powder are commonly used for the azo bond rupture reduction of 2-aminoazotoluene. google.com The reaction is typically carried out in an aqueous solvent. The process involves heating the mixture to between 85-90°C and adding a mineral acid to activate the metal catalyst. google.com Following the reduction, the mixture's pH is adjusted to 7.5-8.0, and the resulting metal sludge is filtered off. google.com This route can achieve yields ranging from 70-86%. google.com A key challenge in this process is the effective separation of the product, 2,5-Diaminotoluene, from the byproduct o-toluidine. google.com

| Parameter | Value/Condition | Source(s) |

| Starting Material | 2-aminoazotoluene (C.I. 11160) | google.comgoogle.com |

| Reducing Agent | Metallic Iron or Zinc | google.comgoogle.com |

| Solvent | Aqueous | google.com |

| Temperature | 85-90 °C | google.com |

| pH Adjustment | Neutralized to pH 7.5-8.0 | google.com |

| Overall Yield | 65-86% | google.com |

An alternative synthetic pathway is the electrolytic reduction of 2,5-dinitrotoluene. cir-safety.orgguidechem.comnih.govwikipedia.org This electrochemical method involves the reduction of the two nitro groups (-NO2) on the toluene ring to amino groups (-NH2). The process is carried out in an electrolytic cell where the 2,5-dinitrotoluene, dissolved in a suitable electrolyte, is reduced at the cathode. This method offers a different approach from chemical reductants, directly using electrical energy to drive the transformation.

A more complex, multi-step synthesis is also documented. cir-safety.orgguidechem.comnih.gov This route begins with the condensation of 2-amino-1-methylbenzene (o-toluidine) and toluene-4-sulfonyl chloride to produce an intermediate, 4-toluenesulphono-2-toluidide. cir-safety.orgguidechem.comnih.gov This intermediate is then coupled with diazotized aminobenzenesulfonic acid. The final step involves a reduction reaction that cleaves the molecule to yield 2,5-Diaminotoluene. cir-safety.orgguidechem.comnih.gov

Process Optimization and Green Chemistry Initiatives

Modern chemical manufacturing places a strong emphasis on process optimization to improve efficiency, reduce waste, and lower environmental impact. In the synthesis of this compound, these initiatives focus on cleaner reaction pathways, catalyst recovery, and waste reduction.

One optimization strategy involves a "one-pot" in-situ synthesis where o-toluidine undergoes a diazo-coupling reaction to form 2-aminoazotoluene, which is then subjected to reductive hydrogenolysis without isolation. google.com During this reduction, the byproduct o-toluidine is removed by steam distillation for recycling. google.com This integrated approach is reported to reduce wastewater discharge by more than 40% and facilitate a circular economy within the process. google.com

Another approach bypasses the use of azo compounds altogether to avoid the formation of cleavage amines that require costly separation. This involves the catalytic hydrogenation of 2-methyl-4-nitroaniline in an aprotic-nonpolar solvent. justia.com This method is designed to produce a higher quality 2,5-Diaminotoluene that meets the stringent purity criteria for cosmetic use, especially regarding the removal of metal catalysts and other reagents. justia.com

Recent research has explored greener synthetic methods, such as using a magnetic magnesium-aluminum hydrotalcite solid base catalyst with hydrazine hydrate as the reducing agent for the conversion of 2-methyl-4-nitroaniline. patsnap.com This method is notable for its simpler processing, high reaction yields (70-80%), and good product purity under milder conditions (50-100°C), presenting a potentially clean, industrialized production line. patsnap.com Furthermore, enzymatic routes using laccase as a biocatalyst for oxidative coupling reactions involving 2,5-diaminotoluene represent a sustainable alternative to traditional chemical synthesis, operating in water under mild pH and temperature conditions. researchgate.net

| Initiative | Approach | Key Advantages | Source(s) |

| Process Integration | One-pot synthesis and byproduct recycling | Reduced wastewater (>40%), higher OT recycling rate, convenient operation | google.com |

| Alternative Feedstock | Catalytic hydrogenation of 2-methyl-4-nitroaniline | Avoids cleavage amine byproducts, simplifies purification, higher purity product | justia.com |

| Green Catalysis | Magnetic solid base catalyst with hydrazine hydrate | High yield (70-80%), mild reaction conditions, low environmental pollution | patsnap.com |

| Biocatalysis | Laccase-mediated oxidative coupling | Uses water as solvent, mild pH and temperature, sustainable alternative | researchgate.net |

特性

IUPAC Name |

2-methylbenzene-1,4-diamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.H2O4S/c1-5-4-6(8)2-3-7(5)9;1-5(2,3)4/h2-4H,8-9H2,1H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTWOUOZKZQDMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2.H2O4S, Array, C7H12N2O4S | |

| Record name | 2,5-TOLUENEDIAMINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21124 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-TOLUENEDIAMINE SULFATE (1:1) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1544 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

140697-63-8, 95-70-5 (Parent) | |

| Record name | 1,4-Benzenediamine, 2-methyl-, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140697-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diaminotoluene sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Diaminotoluene sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006369591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,5-toluenediamine sulfate is a light tan to light purple powder. (NTP, 1992), Off-white solid; [HSDB] Light tan to light purple solid; [CAMEO], Grey to white solid; [ICSC] Light brown powder; [Sigma-Aldrich MSDS], GREY-TO-WHITE POWDER. | |

| Record name | 2,5-TOLUENEDIAMINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21124 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Diaminotoluene sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7252 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Toluene-2,5-diamine sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10922 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,5-TOLUENEDIAMINE SULFATE (1:1) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1544 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 5.03 g/L at 20 °C, Soluble in water and ethanol, In acetone/water 1:1 <1 g/L; in dimethylsulfoxide: 5 to 15 g/L; in ethanol: 1 to 10 g/L, Solubility in water: good | |

| Record name | 2,5-TOLUENEDIAMINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21124 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-DIAMINOTOLUENE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2179 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,5-TOLUENEDIAMINE SULFATE (1:1) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1544 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.366 g/mL at 20 °C | |

| Record name | 2,5-DIAMINOTOLUENE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2179 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

The Scientific Committee on Consumer Products also reported that toluene-2,5-diamine sulfate (concentration of solution not provided) had greater than 98% wt/wt HPLC quantitative purity, greater than 99% HPLC qualitative (254 nm) purity, a solvent content less than 1%, and the potential impurity o-toluidine less than 50 ppm. | |

| Record name | 2,5-DIAMINOTOLUENE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2179 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Grey to white powder, Off-white powder | |

CAS No. |

6369-59-1, 615-50-9 | |

| Record name | 2,5-TOLUENEDIAMINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21124 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Diaminotoluene sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6369-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diaminotoluene sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diaminotoluene sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Diaminotoluene sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006369591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Diaminotoluene sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediamine, 2-methyl-, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenediamine, 2-methyl-, sulfate (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-methyl-p-phenylenediamine sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methyl-p-phenylenediamine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIAMINOTOLUENE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PSD05SPE2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,5-DIAMINOTOLUENE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2179 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,5-TOLUENEDIAMINE SULFATE (1:1) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1544 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

40.6 °C | |

| Record name | 2,5-TOLUENEDIAMINE SULFATE (1:1) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1544 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Toxicological and Safety Research of 2,5-diaminotoluene Sulfate

Genotoxicity Research and Mutagenicity Studies

The genotoxic and mutagenic potential of 2,5-Diaminotoluene sulfate has been evaluated in a variety of research studies. These investigations are crucial for understanding the compound's ability to interact with genetic material and induce mutations, which can be precursors to carcinogenic processes. The following sections detail the findings from key assays.

The Salmonella Reverse Mutation Assay, commonly known as the Ames test, is a widely used method to assess the mutagenic potential of chemical compounds. Studies on this compound have yielded varying results depending on the specific conditions of the assay.

In one study, this compound was evaluated with Salmonella typhimurium tester strains TA98, TA100, TA1535, TA1537, and TA1538. nih.gov The compound was tested at concentrations up to 5000 µ g/plate using the plate incorporation method. nih.gov A positive mutagenic response was observed in strains TA98, TA100, TA1537, and TA1538, but only in the presence of metabolic activation. nih.gov Other research has indicated that Toluene-2,5-diamine (the free base) is weakly mutagenic in strain TA1538 with metabolic activation. cir-safety.org Some studies have also reported positive mutagenic activity for 2,5-diaminotoluene in S. typhimurium. who.int An Ames test demonstrated that the presence of toluene-2,5-diamine in an oxidative hair dye may cause mutagenicity in the TA98 test strain. researchgate.net

Metabolic activation, typically through the addition of a rat liver S9 fraction, is a critical factor in determining the mutagenicity of this compound in the Ames test. The S9 fraction contains enzymes that can metabolize the test compound into a more reactive, and potentially mutagenic, form.

Multiple studies have consistently shown that this compound or its free base, Toluene-2,5-diamine, requires metabolic activation to exhibit mutagenic properties. nih.govcir-safety.orgpnas.org For instance, Toluene-2,5-diamine was found to be weakly mutagenic when activated with S9. cir-safety.org Similarly, this compound produced a positive mutagenic response in several Salmonella strains only when an S9 fraction from Aroclor-induced rat liver was included in the test system. nih.govpnas.org This indicates that the parent compound itself is not directly mutagenic, but its metabolites are.

Table 1: Ames Test Results for this compound

| Salmonella typhimurium Strain | Without S-9 Activation | With S-9 Activation | Reference |

|---|---|---|---|

| TA98 | Negative | Positive | nih.gov |

| TA100 | Negative | Positive | nih.gov |

| TA1535 | Negative | Not specified | nih.gov |

| TA1537 | Negative | Positive | nih.gov |

| TA1538 | Negative | Positive | nih.govcir-safety.org |

The mutagenicity of 2,5-Diaminotoluene is significantly enhanced when it is oxidized with hydrogen peroxide, a common practice in hair dye formulations. cir-safety.orgpnas.org When Toluene-2,5-diamine was oxidized with hydrogen peroxide and then spot-tested with the S9 mix, it was found to be strongly mutagenic. cir-safety.org This pretreatment led to a more than 40-fold increase in the number of revertant colonies, highlighting the potent mutagenic nature of the oxidized product. pnas.org

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells. Research on this compound using this assay has provided evidence of its genotoxic potential.

In an in vivo study, male ddY mice and Wistar rats were orally administered 60 mg/kg of this compound. europa.eu Various tissues, including the stomach, colon, liver, kidney, urinary bladder, lung, brain, and bone marrow, were examined at 3, 8, and 24 hours post-treatment. europa.eu A significant increase in DNA damage was exclusively observed in the stomach of rats at the 8-hour sampling time. europa.eu No biologically relevant increase in DNA damage was found in any of the other tissues tested in either mice or rats. europa.eueuropa.eu Based on these findings, it was concluded that this compound is genotoxic in the Comet assay with rats. europa.eu Other studies have also reported that 2,5-TDA induced DNA damage in rat and hamster hepatocytes. nih.govnih.gov

The micronucleus test is an in vivo cytogenetic assay that detects damage to chromosomes or the mitotic apparatus. Studies investigating the effect of this compound in this assay have generally shown a lack of mutagenic activity.

In one study, this compound was found to be non-mutagenic in the micronucleus test using CFY rats. cir-safety.org More recent studies using mice have also reported negative results. europa.eu Two separate in vivo mouse bone marrow micronucleus tests, one with oral administration and another with intraperitoneal administration, showed no induction of micronuclei. industrialchemicals.gov.au This suggests that under the conditions of these tests, this compound does not cause chromosomal damage in the bone marrow cells of mice. europa.euindustrialchemicals.gov.au

The Unscheduled DNA Synthesis (UDS) test measures the repair of DNA damage in cells. It provides another measure of a compound's genotoxic potential.

An in vitro UDS test using primary rat hepatocytes showed that 2,5-Diaminotoluene induced unscheduled DNA synthesis, indicating it is genotoxic in this in vitro system. europa.eu However, an in vivo UDS test in male Sprague Dawley rats yielded a different result. europa.euindustrialchemicals.gov.au In this study, this compound did not induce unscheduled DNA synthesis in the liver cells of rats following in vivo treatment. europa.euindustrialchemicals.gov.au This suggests that while the compound can cause DNA damage that is repaired in isolated liver cells, it may not reach the liver in sufficient concentrations or in a reactive form to cause detectable DNA repair in a whole animal. europa.eu

Table 2: Summary of In Vivo Genotoxicity Test Results for this compound

| Assay | Species | Outcome | Reference |

|---|---|---|---|

| Comet Assay | Rat | Positive (in stomach) | europa.eu |

| Comet Assay | Mouse | Negative | europa.eu |

| Micronucleus Test | Mouse | Negative | europa.euindustrialchemicals.gov.au |

| Micronucleus Test | Rat | Negative | cir-safety.org |

| UDS Test | Rat | Negative | europa.euindustrialchemicals.gov.au |

Influence of S-9 Activation

DNA Adduct Formation Studies

Studies investigating the formation of DNA adducts by this compound have been conducted to understand its genotoxic potential. In one study, both mice and rats were orally administered 60 mg/kg of this compound. europa.eu An observed increase in DNA damage suggested the compound's potential to interact with genetic material. europa.eu However, other research indicates that while some in vitro tests for 2,5-Diaminotoluene and its sulfate salt showed positive or weakly positive results for genotoxicity, in vivo tests did not confirm these findings. industrialchemicals.gov.au Specifically, experimental data from animal studies have suggested that 2,5-Diaminotoluene and this compound are not genotoxic in vivo. industrialchemicals.gov.au

Carcinogenicity Research and Evaluation

The carcinogenic potential of this compound has been evaluated in long-term feeding studies conducted by the National Cancer Institute (NCI) using Fischer 344 rats and B6C3F1 mice. cdc.govnih.gov In these bioassays, the compound was administered in the diet for 78 weeks, followed by an observation period. nih.govnih.gov

For rats, the time-weighted average concentrations were 0.06% and 0.2%. nih.govnih.gov For mice, the concentrations were 0.06% and 0.1%. nih.govcir-safety.org Under the conditions of these studies, there was no conclusive evidence to demonstrate the carcinogenicity of this compound in either Fischer 344 rats or B6C3F1 mice. nih.govnih.goveuropa.eu While a statistically significant increase in interstitial-cell neoplasms of the testis was observed in dosed male rats, this was not attributed to the compound due to the high and variable spontaneous incidence of these tumors in this rat strain. nih.govnih.gov Similarly, an increase in lung tumors in high-dose female mice was not considered convincing evidence of a compound-related effect due to experimental design limitations. nih.govnih.gov

Other studies involving cutaneous application of hair dye formulations containing this compound on rats and mice also reported no evidence of carcinogenicity. cir-safety.org

Carcinogenicity Bioassay of this compound in Rats and Mice

| Species | Strain | Route of Administration | Concentration | Duration | Outcome |

|---|---|---|---|---|---|

| Rat | Fischer 344 | Diet | 0.06%, 0.2% | 78 weeks | No convincing evidence of carcinogenicity nih.govnih.gov |

| Mouse | B6C3F1 | Diet | 0.06%, 0.1% | 78 weeks | No convincing evidence of carcinogenicity nih.govnih.gov |

The International Agency for Research on Cancer (IARC) has classified 2,5-Diaminotoluene as Group 3, "not classifiable as to its carcinogenicity to humans". nih.govepa.gov This classification is based on inadequate evidence of carcinogenicity in animals and no data on carcinogenicity in humans. epa.gov The National Toxicology Program (NTP) has not included this compound in its Report on Carcinogens. epa.govornl.gov The U.S. Environmental Protection Agency (EPA) determined that there is "Suggestive Evidence of Carcinogenic Potential" for 2,5-Toluenediamine. nih.gov

Agency Classifications for 2,5-Diaminotoluene

| Agency | Classification | Basis |

|---|---|---|

| IARC | Group 3 | Inadequate evidence in animals, no data in humans nih.govepa.gov |

| NTP | Not Listed | Not included in the Report on Carcinogens epa.govornl.gov |

| U.S. EPA | Suggestive Evidence of Carcinogenic Potential | nih.gov |

Structure-Activity Relationship (SAR) analyses have been used to predict the carcinogenic potential of this compound and related compounds. OncoLogic, a computational tool, assigned a "moderate" level of concern for carcinogenicity for 2,5-Diaminotoluene and its sulfate and hydrochloride salts based on SAR analysis alone, identifying it as an aromatic amine with amino groups para to one another. nih.govornl.gov Other tools, such as the OECD QSAR Toolbox, also show a concern for carcinogenicity based on structural alerts for primary aromatic amines. nih.gov However, the Toxtree tool did not indicate that 2,5-Toluenediamine was a potential carcinogen based on QSAR. nih.gov

IARC and NTP Classifications and Evaluations

Immunological Research and Sensitization Mechanisms

This compound is recognized as a potent skin sensitizer in laboratory animals. europa.euhaz-map.com Studies in guinea pigs have demonstrated its ability to induce skin sensitization. nih.gov In one study, dermal contact with solutions of 2,5-diaminotoluene resulted in severe irritation and leukocyte infiltration, with 35% of the exposed guinea pigs becoming sensitized to the compound. who.int Research in mice has shown that immune responses to hair dyes containing toluene-2,5-diamine are concentration-dependent, affecting the local inflammatory response in the skin and draining lymph nodes. researchgate.net A mouse local lymph node assay (LLNA) classified toluenediamine (TDA) as a weak dermal sensitizer. nih.gov

Human Sensitization and Allergic Contact Dermatitis Research

This compound is recognized as a potent skin sensitizer in humans, a characteristic extensively documented through various research methodologies. cir-safety.orgewg.org Allergic contact dermatitis resulting from exposure to this compound, primarily through the use of hair dyes, presents a significant concern.

Patch Test Methodologies and Findings

Patch testing is the primary method for identifying sensitization to this compound. In a multi-center study involving 178 hairdressers with dermatitis, 8.4% showed a positive reaction to this compound. nih.gov Another study of nine beauticians with allergic contact dermatitis found that seven had positive reactions when patched with 1% toluene-2,5-diamine in petrolatum. nih.gov

However, a maximization test on 31 male volunteers using a 2% aqueous solution of toluene-2,5-diamine for both induction and challenge did not result in any sensitization. nih.gov The concentration of the allergen is a critical factor in patch testing. In a study of 40 hairdressers with known allergies to conventional hair dye components like p-phenylenediamine (PPD) or this compound (DTS), no positive reactions were observed to new generation hair dyes containing FD & C and D & C colors. nih.govresearchgate.net

Table 1: Patch Test Findings for this compound

Study Population Compound Tested Concentration & Vehicle Positive Reactions Reference 178 Hairdressers with Dermatitis This compound Not Specified 8.4% 9 Beauticians with Allergic Contact Dermatitis Toluene-2,5-diamine 1% in petrolatum 7 of 9 31 Male Volunteers Toluene-2,5-diamine 2% aqueous solution 0 of 31 40 Hairdressers with known PPD/DTS allergy New generation hair dyes (FD & C, D & C colors) Not Specified 0 of 40 [30, 32]

Cross-Reactivity and Co-sensitization with Related Compounds (e.g., PPD)

Cross-reactivity between this compound and p-Phenylenediamine (PPD), another common hair dye allergen, is a significant clinical observation. consensus.appvidencenterforallergi.dk Individuals sensitized to PPD often show reactions to 2,5-diaminotoluene (also known as para-toluenediamine or PTD). consensus.appmedicaljournals.se The chemical similarity between these para-substituted aromatic amines underlies this phenomenon. medicaljournals.seresearchgate.net

Studies have shown that the strength of a patch test reaction to PPD can correlate with the likelihood of cross-reactions to other related substances. researchgate.netnih.gov In a study of patients sensitized to PPD and/or TDA (toluene-2,5-diamine), significant differences were found in the number of cross-reactions based on the strength of the initial patch test reaction. nih.gov While it can be challenging to distinguish between true cross-reactivity and simultaneous sensitization in patients, the clinical experience suggests a strong link. medicaljournals.se

Co-sensitization to other allergens has also been observed. For instance, individuals sensitized to TDA were more frequently co-sensitized to carba mix. nih.gov

Immune Responses in Skin and Draining Lymph Nodes

The immune response to 2,5-diaminotoluene (as PTD) is dose-dependent and manifests as local inflammation in the skin and responses in the draining lymph nodes. researchgate.netnih.govnih.gov Animal studies, specifically the murine local lymph node assay (LLNA), are used to evaluate the sensitization potential of chemicals by measuring lymphocyte proliferation in the draining lymph nodes. rivm.nl

Research in mice has demonstrated that hair dye products containing PTD can induce strong local inflammatory responses, characterized by ear swelling and cellular infiltration. researchgate.netnih.govnih.gov These responses are indicative of a contact hypersensitivity reaction. researchgate.net

T-cell and B-cell Infiltration and Proliferation

Exposure to 2,5-diaminotoluene (as PTD) has been shown to cause both T-cell and B-cell infiltration and proliferation in the draining lymph nodes of mice. researchgate.netnih.govnih.gov This cellular activity is a hallmark of the induction phase of skin sensitization. rivm.nl Studies using hair dye formulations with varying concentrations of PTD revealed that higher concentrations led to more robust T- and B-cell responses. researchgate.netnih.govnih.gov Furthermore, an increase in the number of regulatory T cells (Tregs) in the draining lymph nodes has also been observed, suggesting the induction of both pro- and anti-inflammatory responses. researchgate.netnih.gov

Role of Allergen Dose and Exposure Regimes

The dose of the allergen and the exposure regimen are critical factors determining the outcome of the immune response to 2,5-diaminotoluene (as PTD). researchgate.netnih.gov Research has clearly shown concentration-dependent immune responses in both the skin and the draining lymph nodes. researchgate.netnih.govnih.gov

For example, a study comparing two hair dye products found that a formulation with 1.60% PTD induced a strong local inflammatory response with significant T- and B-cell infiltration and proliferation in the draining lymph nodes. researchgate.netnih.govnih.gov In contrast, a product containing 0.48% PTD induced skin inflammation but only minor responses in the draining lymph nodes. researchgate.netnih.govnih.gov This demonstrates that consumer-available hair dyes containing PTD can be potent immune activators, and the intensity of the response is directly related to the concentration of the sensitizer. researchgate.netnih.gov

Table 2: Dose-Dependent Immune Responses to PTD-Containing Hair Dyes in Mice

PTD Concentration in Hair Dye Skin Response Draining Lymph Node Response Reference 1.60% Strong local inflammation Strong T- and B-cell infiltration and proliferation; increased regulatory T cells [1, 13, 18] 0.48% Skin inflammation Minor responses [1, 13, 18]

Reproductive and Developmental Toxicity Research

Studies on the reproductive and developmental toxicity of this compound have yielded mixed results depending on the route of administration and the animal model used.

In one study, this compound was found to be toxic to pregnant rats and their embryos at oral doses of 80 mg/kg/day. cir-safety.org However, oral doses between 10 and 50 mg/kg/day did not result in congenital or maternal abnormalities. cir-safety.org

When administered cutaneously, a hair dye formulation containing 3% this compound led to a statistically significant increase in fetal skeletal anomalies in rats. cir-safety.org Interestingly, rats treated with a higher concentration of 6% did not show this adverse response. cir-safety.org

In a two-generation reproduction study, dermal application of hair dye formulations containing either 3% or 6% this compound to mice showed no signs of pharmacotoxicity, teratogenicity, or reproductive abnormalities. cir-safety.org

Table 3: Summary of Reproductive and Developmental Toxicity Studies on this compound

Animal Model Route of Administration Dose/Concentration Observed Effects Reference Pregnant Rats Oral 80 mg/kg/day Toxic to dam and embryos ewg.org Pregnant Rats Oral 10-50 mg/kg/day No congenital or maternal abnormalities ewg.org Rats Cutaneous 3% in hair dye formulation Statistically significant increase in fetal skeletal anomalies ewg.org Rats Cutaneous 6% in hair dye formulation No adverse response ewg.org Mice (2-generation study) Dermal 3% or 6% in hair dye formulation No signs of pharmacotoxicity, teratogenicity, or reproductive abnormalities ewg.org

Teratogenicity Studies in Rodents

The teratogenic potential of this compound (2,5-TDS) has been investigated in several rodent studies. When administered orally to pregnant rats at doses of 10, 50, and 80 mg/kg/day and to pregnant rabbits at 10, 25, and 50 mg/kg/day, evidence of maternal and embryotoxicity was observed in rats at the highest dose of 80 mg/kg/day. cir-safety.org However, doses between 10 and 50 mg/kg/day did not lead to congenital abnormalities in rats. cir-safety.org In another study, pregnant outbred albino (CD-1) mice were given subcutaneous injections of 16, 32, 48, or 64 mg/kg/day of 2,5-TDS. cir-safety.org Maternal toxicity was noted at the higher doses, and a significant decrease in fetal weight was reported for dams receiving doses above 32 mg/kg/day. cir-safety.org

A study on pregnant JCL:ddN mice involving a single subcutaneous injection of 50 mg/kg of 2,5-diaminotoluene dihydrochloride on different days of pregnancy found the greatest teratogenic effects, including craniofacial malformations, in mice dosed on day 8. cir-safety.org In contrast, a study where Sprague-Dawley rats were orally administered 2,5-TDS at 0, 10, 50, or 80 mg/kg/day on gestation days 6–15 reported a NOAEL (No Observed Adverse Effect Level) for embryotoxicity and teratogenicity of 80 mg/kg bw/d. europa.eueuropa.eu

Fetal Skeletal Anomalies Research

Research into the effects of 2,5-TDS on fetal skeletal development has yielded some notable findings. Cutaneous application of a hair dye formulation containing 3% 2,5-TDS to rats resulted in a statistically significant increase in fetal skeletal anomalies. cir-safety.org Specifically, 9 out of 169 fetuses in this group exhibited these anomalies. cir-safety.org Interestingly, rats treated with a higher concentration of 6% 2,5-TDS in a hair dye formulation did not show this adverse response. cir-safety.org In a study with JCL:ddN mice, those dosed on day 8 of pregnancy with 2,5-diaminotoluene dihydrochloride showed a greater incidence of fused or distorted thoracic vertebrae associated with absent or fused ribs. cir-safety.org However, a teratogenicity study in Sprague-Dawley rats found no significant changes in soft-tissue anomalies between treated and control groups. cir-safety.org

Absorption, Distribution, Metabolism, and Excretion (ADME) Research

Cutaneous Absorption Studies in Animals and Humans

The absorption of this compound through the skin has been a key area of investigation. In dogs, approximately 40 mg of the compound was absorbed from a lauryl sulfate-based gel containing 1.4 g of 2,5-diaminotoluene within 3 hours. nih.govechemi.com However, the addition of 6% hydrogen peroxide to the gel significantly reduced the absorbed amount to less than 3 mg. nih.govechemi.com

Human studies have also been conducted. In one study, a hair dye containing 2.5 g of 2,5-diaminotoluene was applied to the hair and scalp of five volunteers. nih.gov It was estimated that 4.6 mg of the compound was absorbed through the skin. nih.govechemi.com Another study involving subcutaneous injection of 10 mg of 2,5-TDS into six adult volunteers showed that about half of the injected dose was excreted in the urine over 48 hours. nih.govechemi.com

In vitro studies using human skin samples have further explored percutaneous absorption. One such study examined two hair dye formulations containing 4.5% 2,5-TDS. nih.gov The formulation without a coupler (m-aminophenol) and mixed with water showed a higher absorption rate compared to the formulation mixed with hydrogen peroxide or the one containing the coupler and mixed with hydrogen peroxide. nih.govechemi.com Specifically, the mean total elimination of radioactivity in urine and feces was 4.81% for the water-based formulation and 1.31% for the hydrogen peroxide-based formulation. nih.gov

Excretion Pathways and Metabolite Identification (e.g., N,N'-diacetyl-p-toluenediamine)

Following absorption, 2,5-Diaminotoluene and its sulfate salt are metabolized and excreted. The primary routes of excretion after cutaneous absorption in rats are through the urine and feces. cir-safety.org In humans, the compound is primarily excreted in the urine as the metabolite N,N'-diacetyl-p-toluenediamine. cir-safety.orgnih.gov Following a hair dyeing procedure, the highest rate of excretion of this metabolite was observed between 5 and 8 hours after application. cir-safety.orgnih.gov On average, a total of 3.66 mg of N,N'-diacetyl-p-toluenediamine was excreted, which is equivalent to 2.17 mg of 2,5-diaminotoluene. cir-safety.orgnih.gov

Studies in female Wistar Kyoto rats receiving an oral dose of (14)C-toluene-2,5-diamine sulfate identified three major metabolites in the urine, with the main one being N,N-diacetyl-toluene-2,5-diamine. nih.govechemi.com No parent compound was found in the urine. nih.govechemi.com When the compound was applied dermally to these rats, the radioactivity in the urine was too low to allow for the separation and detection of metabolites. nih.govechemi.com Incubation of (14)C-toluene-2,5-diamine sulfate with human hepatocytes resulted in the formation of an acetylated metabolite. echemi.com

Influence of Formulation on Percutaneous Absorption

The formulation of products containing this compound significantly impacts its percutaneous absorption. The presence of an oxidizing agent, such as hydrogen peroxide, has been shown to decrease absorption. nih.govechemi.com As noted in a study on dogs, the addition of 3% hydrogen peroxide to a gel formulation drastically reduced the amount of 2,5-diaminotoluene absorbed. nih.gov

Similarly, in an in vitro study using human skin, a hair dye formulation containing 4.5% 2,5-TDS mixed with hydrogen peroxide exhibited lower absorption compared to a formulation mixed with water. nih.govechemi.com The inclusion of a coupler, like m-aminophenol, in an oxidative hair dye formulation also appears to influence absorption, with results showing lower recovery of the radiolabeled compound, possibly due to higher retention in the hair as a result of the oxidative coloring process. nih.gov

A study on human subjects using two different hair dye formulations—one mixed with water and the other with 6% hydrogen peroxide—found that the mean total elimination rate of radioactivity in urine and feces was significantly lower for the hydrogen peroxide formulation (1.31% ± 0.14%) compared to the water-based formulation (4.81% ± 0.62%). echemi.com

Systemic Toxicity Research

Organ-Specific Toxicity (e.g., Renal, Hepatic)

Research into the systemic toxicity of this compound has identified the liver and kidneys as potential target organs. The compound is classified as an occupational hepatotoxin, with the potential for toxic effects based on human ingestion cases and animal experiments. nih.govnih.gov

In a 14-day feeding study involving rats, administration of this compound resulted in elevated levels of several liver enzymes, including aspartate aminotransferase (AST), alanine aminotransferase (ALT), creatine phosphokinase (CPK), and lactate dehydrogenase (LDH) at a concentration of 60 mg/kg/day. haz-map.com These findings are indicative of potential liver damage. Further studies have described the compound's toxic action on the liver, noting it can lead to fatty degeneration of the organ. nih.gov

While comprehensive studies on the renal effects of this compound are limited, its metabolite, 2,4-diaminotoluene, has been associated with renal toxicity in animal studies. who.int One study investigating the induction of DNA damage in various tissues of mice and rats after oral exposure to 60 mg/kg of this compound did not find biologically relevant DNA damage in the liver or kidney. europa.eueuropa.eu However, an increase in DNA damage was observed in the stomach of rats at the 8-hour sampling time, which may be attributable to localized irritation or toxicity. europa.eueuropa.eu

A bioassay for carcinogenicity conducted on Fischer 344 rats and B6C3F1 mice, where 2,5-Toluenediamine sulfate was administered in the feed, did not yield sufficient evidence to demonstrate carcinogenicity in either species under the study's conditions. nih.gov

Table 1: Organ-Specific Toxicity Findings for this compound

| Organ | Observed Effect | Study Details | Citation |

|---|---|---|---|

| Liver | Hepatotoxin | Based on human ingestion and animal studies. | nih.govnih.gov |

| Liver | Increased AST, ALT, CPK, LDH | 14-day feeding study in rats (60 mg/kg/day). | haz-map.com |

| Liver | Fatty degeneration | General toxic action described. | nih.gov |

| Kidney | Potential for toxicity | Inferred from studies on related compounds. | who.int |

Myotoxicity and Myocyte Degeneration Research

The potential for this compound to induce muscle damage, specifically myotoxicity and myocyte degeneration, has been a point of concern and investigation. The Scientific Committee on Consumer Safety (SCCS) highlighted the need for clarification on myocyte degeneration observed in a dose-range finding study for a 90-day toxicity assessment. europa.eu

In this dose-range finding study, myocyte degeneration was noted. europa.eu However, a subsequent main 90-day study did not report this finding, leading to conflicting results that required further explanation. europa.eu The SCCS emphasized that toluene-2,5-diamine is an extremely potent skin sensitizer and that the issue of myocyte degeneration needed to be addressed for a complete safety assessment. europa.eu

Delayed Onset Muscle Soreness (DOMS) is a related phenomenon involving muscle damage and inflammation following unaccustomed eccentric exercise. researchgate.net While not directly caused by chemical exposure, the mechanisms of DOMS, which include muscle damage and inflammation, provide a framework for understanding muscle-related pathologies. researchgate.net

Methemoglobinemia as a Secondary Toxic Effect

This compound is recognized as a compound that can induce methemoglobinemia as a secondary toxic effect. nih.govnih.govhaz-map.comhaz-map.com Methemoglobinemia is a condition characterized by the presence of an elevated level of methemoglobin in the blood. nih.govnih.govscribd.com This occurs when the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to bind and transport oxygen effectively. scribd.com

While methemoglobinemia is not the primary toxic effect of this compound, it is a known adverse outcome. haz-map.comhaz-map.com The American Conference of Governmental Industrial Hygienists (ACGIH) categorizes chemicals based on whether methemoglobin formation is a primary or secondary cause of toxicity. scribd.com 2,5-Diaminotoluene and its sulfate fall into the latter category. nih.govhaz-map.comhaz-map.com

Studies on the parent compound, 2,4-toluenediamine (2,4-TDA), have shown that signs of toxicity in animal studies include increased concentrations of methemoglobin. industrialchemicals.gov.au

Analytical Chemistry Research of 2,5-diaminotoluene Sulfate

Chromatographic Methods for Detection and Quantification

Chromatography is a fundamental technique for separating mixtures into their individual components. For 2,5-Diaminotoluene sulfate, several chromatographic methods have been developed and are routinely used.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a powerful and widely used method for the analysis of this compound. semanticscholar.orgwho.int This technique offers high resolution and sensitivity for the quantification of this compound, particularly in cosmetic products like hair dyes. semanticscholar.org

Reverse-phase (RP) HPLC is a common approach for the analysis of this compound. sielc.comsielc.com In this method, a non-polar stationary phase is used with a polar mobile phase. A typical mobile phase composition includes acetonitrile, water, and an acid such as phosphoric acid or formic acid for applications compatible with mass spectrometry (MS). sielc.comsielc.com The use of columns with smaller particle sizes, such as 3 µm, allows for faster analysis times in what is known as Ultra-Performance Liquid Chromatography (UPLC). sielc.com

UV detection is typically set at specific wavelengths where this compound exhibits maximum absorbance, such as 210 nm, 254 nm, and 303 nm. nih.gov The purity of this compound can be assessed using HPLC, with studies reporting quantitative purity greater than 98% wt/wt and qualitative purity greater than 99% at 254 nm. The detection limit for 2,5-Diaminotoluene using HPLC with UV detection has been reported to be 0.5 mg/L. who.int

Interactive Data Table: HPLC Methods for this compound Analysis

| Parameter | Details | Source(s) |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.comsielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid (or Formic Acid for MS) | sielc.comsielc.com |

| Detection | UV at 210 nm, 254 nm, 303 nm | nih.gov |

| Detection Limit | 0.5 mg/L | who.int |

| Reported Purity | >98% wt/wt (quantitative), >99% (qualitative at 254 nm) |

Gas-Liquid Chromatography/Flame Ionization Detector (GLC/FID)

Gas-Liquid Chromatography (GLC) with a Flame Ionization Detector (FID) is another established method for the determination of diaminotoluene isomers, including the 2,5-isomer. who.intcir-safety.orgnih.gov In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a column. The FID is a sensitive detector for organic compounds. scioninstruments.comchromatographyonline.com

This method has been applied to analyze aromatic amines in hair dyes. nih.gov The detection limit for 2,5-diaminotoluene using GLC/FID has been reported as 5 mg/L. who.intcir-safety.org To enhance separation and sensitivity, derivatization of the analytes is sometimes performed. who.int The FID operates by pyrolyzing the eluted compounds in a hydrogen-air flame, which produces ions and leads to a measurable current proportional to the amount of analyte. scioninstruments.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for the qualitative identification of 2,5-Diaminotoluene in various samples, including hair dyes. who.intcir-safety.orgnih.gov This technique involves spotting the sample onto a plate coated with a thin layer of adsorbent material, such as silica gel, and developing the plate in a sealed chamber with a suitable solvent system. aga-analytical.com.pl

After separation, the components are visualized. For aromatic amines like 2,5-diaminotoluene, a common visualization agent is para-dimethylaminobenzaldehyde. nih.govnih.gov The detection limit for 2,5-diaminotoluene using TLC is approximately 0.2 mg/L. who.intcir-safety.org TLC is particularly useful for screening a large number of samples quickly and for optimizing separation conditions for more advanced chromatographic techniques like HPLC. aga-analytical.com.pl

Spectroscopic Techniques in Characterization Research

Spectroscopic methods are indispensable for elucidating the molecular structure of compounds.

Nuclear Magnetic Resonance (NMR) Spectrometry for Isomer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation and isomer analysis of diaminotoluenes. who.intdatapdf.com NMR provides detailed information about the chemical environment of atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR), within a molecule. This allows for the differentiation between various isomers of diaminotoluene, which is crucial as their properties can differ significantly.

For instance, NMR has been used to determine the isomeric ratios in technical grade mixtures of diaminotoluenes. who.int Studies have demonstrated the use of NMR to confirm the identity and purity of this compound, with reported weight percentage purity values as high as 99.7%. europa.eu

Other Analytical Methodologies

Besides the primary chromatographic and spectroscopic methods, other analytical techniques can be employed for the analysis of this compound. A simple colorimetric test using hydrochloric acid and vanillin in isopropyl alcohol can be used for the detection of aromatic amines, including 2,5-diaminotoluene, in hair dyes. nih.gov Additionally, an iodometric titration method has been described for the determination of 2,5-toluenediamine in hair dyes. nih.gov For the analysis of semivolatile organic compounds like anilines in solid waste, soils, and groundwater, EPA Method 8250, which utilizes packed column gas chromatography/mass spectrometry, is applicable. nih.gov

Gravimetric Determination of Diacetyl Derivative

Gravimetric analysis, a traditional and fundamental analytical technique, has been utilized for the determination of 2,5-diaminotoluene. This method typically involves the chemical precipitation of the analyte from a solution, followed by the isolation, drying, and weighing of the precipitate.

Detailed Research Findings:

One established gravimetric method for quantifying 2,5-diaminotoluene involves its conversion to the N,N'-diacetyl derivative. nih.gov This procedure is particularly useful as the diacetyl derivative is a stable, solid compound that can be easily isolated and weighed. The general steps of this analytical procedure, as outlined in early studies by the Association of Official Agricultural Chemists (AOAC), involve an extraction to separate the diamine from the sample matrix, followed by derivatization and precipitation. oup.com

The procedure begins with the extraction of the diamine from the sample, which is often a complex cosmetic base. For instance, in hair dye formulations, diamines are separated from aminophenols by extracting the diamines with ether from a strongly basic solution. oup.com Following the extraction and purification, the isolated 2,5-diaminotoluene is treated with an acetylating agent, such as acetic anhydride, which reacts with the two primary amine groups to form the N,N'-diacetyl-2,5-diaminotoluene. This derivative is less soluble than the parent amine and precipitates out of the solution. The precipitate is then carefully collected by filtration, washed to remove any impurities, dried to a constant weight, and then weighed. The initial amount of 2,5-diaminotoluene in the sample is calculated based on the mass of the diacetyl derivative and the stoichiometry of the reaction. This gravimetric approach also serves as a method for identification, as the stable diacetyl derivative can be further analyzed. oup.com

A collaborative study focusing on an extraction procedure for 2,5-diaminotoluene highlighted the importance of detailed and specific directions to ensure satisfactory and consistent results among different laboratories. oup.com

Iodometric Titration Methods

Iodometric titration is a classic redox titration method that has also been applied to the analysis of 2,5-diaminotoluene in hair dye formulations. nih.gov This method is based on the oxidation of the analyte by iodine, followed by the titration of the excess or consumed iodine.

Detailed Research Findings:

In the context of analyzing this compound, iodometry involves the reaction of the aromatic amine with a known excess of a standard iodine solution. The amino groups of the diaminotoluene are oxidized by the iodine. The unreacted, excess iodine is then back-titrated with a standard solution of a reducing agent, typically sodium thiosulfate (Na₂S₂O₃). whiterose.ac.uk A starch solution is used as an indicator, which forms a deep blue complex with iodine. The endpoint of the titration is marked by the disappearance of this blue color, indicating that all the excess iodine has been consumed by the thiosulfate. usptechnologies.com

The amount of this compound in the original sample can be calculated from the difference between the initial amount of iodine added and the amount of excess iodine determined by the thiosulfate titration. A key aspect of this method is ensuring the reaction conditions, such as pH, are controlled to ensure the stoichiometric reaction between the analyte and iodine. While specific, detailed protocols for this compound are not extensively published in recent literature, the fundamental principles of iodometric titration of aromatic amines form the basis of this application. nih.govwhiterose.ac.uk

Colorimetric Tests for Aromatic Amines

Colorimetric methods are analytical techniques that rely on the formation of a colored compound, where the intensity of the color is proportional to the concentration of the analyte. These tests can be used for both qualitative detection and quantitative analysis using a spectrophotometer.

Detailed Research Findings:

A simple and rapid colorimetric test has been described for the detection of aromatic amines, including 2,5-diaminotoluene, in hair dyes. nih.gov This test involves the use of hydrochloric acid and vanillin (4-hydroxy-3-methoxybenzaldehyde) in an isopropyl alcohol solution. nih.gov The reaction between the aromatic amine and the aldehyde group of vanillin under acidic conditions produces a colored condensation product, often a Schiff base. researchgate.net The formation of a distinct color indicates the presence of the aromatic amine.

While this specific test is primarily qualitative, the principle can be adapted for quantitative measurements by measuring the absorbance of the colored solution at its maximum wavelength (λmax) with a spectrophotometer and comparing it to a calibration curve prepared with standards of known concentrations. Studies on the reaction of other aromatic amines, like o-toluidine, with vanillin show the formation of a product with a maximum absorbance around 363 nm. researchgate.netnih.gov

| Reagent | Purpose | Expected Result |

| Vanillin | Forms a colored condensate with the amine | Color development |

| Hydrochloric Acid | Provides the acidic medium for the reaction | Facilitates Schiff base formation |